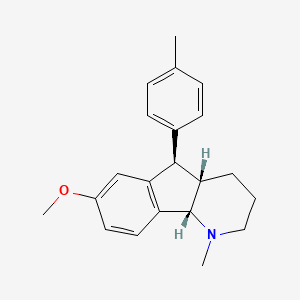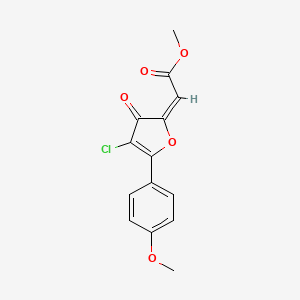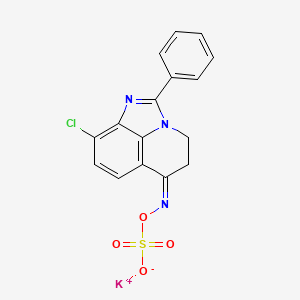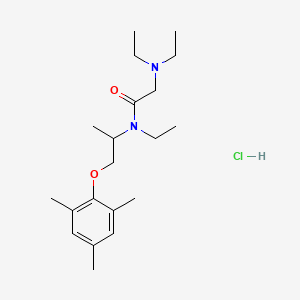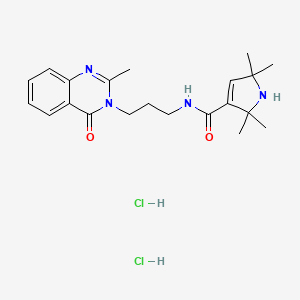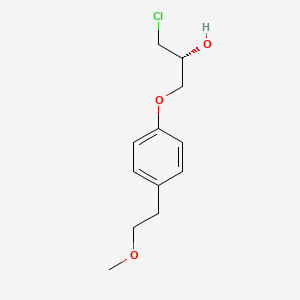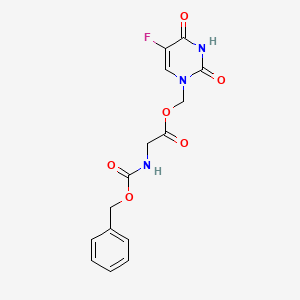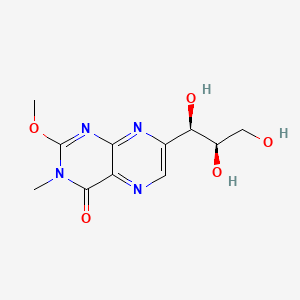
3-O-Cetyl ascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Cetyl ascorbic acid is a lipophilic derivative of ascorbic acid (vitamin C). Ascorbic acid is a water-soluble vitamin known for its antioxidant properties and its role in collagen synthesis. The modification to this compound enhances its stability and lipophilicity, making it more suitable for certain applications, particularly in cosmetics and dermatology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Cetyl ascorbic acid typically involves the esterification of ascorbic acid with cetyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Cetyl ascorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Substitution: The cetyl group can be replaced with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Various alkylated derivatives of ascorbic acid.
Aplicaciones Científicas De Investigación
3-O-Cetyl ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable form of ascorbic acid in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential in wound healing and skin rejuvenation due to its enhanced stability and penetration.
Industry: Widely used in cosmetic formulations for its skin-brightening and anti-aging effects.
Mecanismo De Acción
3-O-Cetyl ascorbic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also stimulates collagen synthesis by activating fibroblasts and enhancing the production of collagen fibers. This dual action makes it particularly effective in skin care applications .
Comparación Con Compuestos Similares
Similar Compounds
3-O-Ethyl ascorbic acid: Another stable derivative of ascorbic acid with similar antioxidant properties.
2-O-Octadecyl ascorbic acid: A lipophilic derivative with enhanced stability and skin penetration.
Ascorbyl palmitate: A fat-soluble form of ascorbic acid used in various formulations.
Uniqueness
3-O-Cetyl ascorbic acid stands out due to its balance of stability, lipophilicity, and efficacy. Its unique cetyl group enhances its ability to penetrate the skin and deliver the benefits of ascorbic acid more effectively compared to other derivatives .
Propiedades
Número CAS |
88306-70-1 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hexadecoxy-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-21-19(25)22(26)28-20(21)18(24)17-23/h18,20,23-25H,2-17H2,1H3/t18-,20+/m0/s1 |
Clave InChI |
SQYJRUFNBSYSAI-AZUAARDMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C(=O)OC1C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


